2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications across various scientific fields, including chemistry, biology, and medicine. This article delves into the detailed aspects of the compound, encompassing its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions starting with commercially available raw materials. A common synthetic route may involve the following key steps:
Starting Materials: : Phenyl hydrazine, ethyl acetoacetate, 2-methoxyaniline.
Step 1: : Formation of an intermediate hydrazone through the condensation of phenyl hydrazine and ethyl acetoacetate.
Step 2: : Cyclization of the intermediate to form the tetrahydropyrido[4,3-d]pyrimidin-4-one core.
Step 3: : Acylation reaction with 2-methoxyaniline to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for higher yields and cost efficiency. Process parameters such as temperature, pressure, solvent choice, and catalysts would be meticulously controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : Conversion to a more oxidized state under the influence of strong oxidizing agents.
Reduction: : Potential reduction of the oxo-group to a hydroxyl group using suitable reducing agents.
Substitution: : Possible electrophilic aromatic substitution reactions due to the presence of the phenyl and methoxy groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure desired product formation.
Major Products Formed
The reactions lead to various derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
The compound has a broad spectrum of applications in scientific research:
Chemistry: : Utilized in studies involving organic synthesis and reaction mechanisms.
Biology: : Used as a molecular probe to investigate biological pathways and interactions.
Medicine: : Evaluated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of novel materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is not fully understood but is believed to involve interaction with specific enzymes and receptors in the body. It may modulate biological pathways through inhibition or activation of target proteins, leading to observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
Highlighting Uniqueness
Compared to similar compounds, 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide may exhibit unique pharmacological properties and improved potency due to the presence of the ethyl group and specific structural configuration. These features can influence its binding affinity to target proteins and overall biological activity.
Properties
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-27-14-13-19-18(15-27)24(30)28(23(26-19)17-9-5-4-6-10-17)16-22(29)25-20-11-7-8-12-21(20)31-2/h4-12H,3,13-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHCGZNSNXNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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